2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride
Description
The compound 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride is a synthetic organic molecule characterized by a phenolic ring, a dimethylamino group, and a 2-methylphenyl-substituted butyl chain. Key structural elements include:
- Phenolic hydroxyl group: Enhances hydrogen bonding and solubility.
- 2-Methylphenyl butyl chain: May influence lipophilicity and steric interactions with biological targets.
Properties
Molecular Formula |
C19H26ClNO |
|---|---|
Molecular Weight |
319.9 g/mol |
IUPAC Name |
2-[4-(dimethylamino)-1-(2-methylphenyl)butyl]phenol;hydrochloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-15-9-4-5-10-16(15)17(12-8-14-20(2)3)18-11-6-7-13-19(18)21;/h4-7,9-11,13,17,21H,8,12,14H2,1-3H3;1H |
InChI Key |
DQFHVQCKGOMJAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CCCN(C)C)C2=CC=CC=C2O.Cl |
Origin of Product |
United States |
Preparation Methods
Table 1: Reductive Deoxygenation Efficiency Across Catalytic Systems
| Catalyst | Solvent System | Temperature (°C) | Hydrogen Pressure (kg/cm²) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Pd/C (10%) | THF-Cyclohexane | 25–30 | 5–7 | 81.1 | 99.2 |
| Pd(OH)₂/C | THF | 30–35 | 5–7 | 75.3 | 98.5 |
| PdCl₂ | Diethyl Ether | 25–30 | 5–7 | 68.4 | 97.8 |
Pd/C in THF-cyclohexane emerges as the optimal system, balancing yield, cost, and ease of catalyst recovery.
Table 2: Solvent Impact on Sulfonation Efficiency
| Solvent | Reaction Time (h) | Conversion (%) | Byproduct Formation (%) |
|---|---|---|---|
| THF-Cyclohexane | 3–5 | 98.7 | <1.0 |
| Toluene | 6–8 | 92.4 | 3.2 |
| Diethyl Ether | 4–6 | 89.5 | 5.1 |
THF-cyclohexane minimizes side reactions and accelerates water removal via azeotropic distillation.
Purification and Isolation Techniques
Post-hydrogenation, the crude amine is purified via extraction with toluene, followed by pH adjustment (9–10) and diisopropyl ether extraction. Crystallization from n-hexane yields Formula VII with >99% purity. For the hydrochloride salt, recrystallization from isopropanol removes residual dimethyl sulfide and inorganic salts.
Stereochemical Considerations
The Grignard addition’s stereoselectivity is paramount. Using (S)-configured Formula VIII ensures the (2S,3R) configuration in Formula V, which is retained through reductive deoxygenation to Formula VII. Any epimerization at this stage would necessitate chiral chromatography, increasing costs.
Scale-Up Challenges and Solutions
Challenge 1: Exothermic Grignard Initiation
- Solution: Controlled addition of 3-bromoanisole under nitrogen, with gradual temperature ramping to 75°C.
Challenge 2: Catalyst Poisoning in Hydrogenation
- Solution: Pre-treatment of Pd/C with methionine to adsorb sulfur impurities, extending catalyst lifespan.
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits reactivity driven by its functional groups:
-
Acid-Base Reactivity : The hydroxyl (-OH) group of the phenolic ring acts as a weak acid, capable of donating protons in acid-base reactions.
-
Nucleophilic Substitution : The dimethylamino group (a tertiary amine) can participate in nucleophilic substitution or quaternization reactions.
-
Ether Formation : The hydroxyl group may undergo alkylation or acylation to form ethers or esters, though specific reaction conditions would depend on the desired product.
Table 2: Functional Group Reactivity
| Functional Group | Reactivity Type | Typical Reaction Conditions | Reference |
|---|---|---|---|
| Phenolic -OH | Acidic proton donation | Neutral or basic conditions | |
| Dimethylamino group | Nucleophilic substitution | Alkyl halides/acylating agents |
Comparative Analysis of Analogous Compounds
Structurally similar compounds exhibit varied reactivity:
-
Phenol, 4-((dimethylamino)methyl)-2,5-dimethyl-, hydrochloride (C11H18ClNO) : Shares the dimethylamino group and phenolic ring but differs in alkyl chain length and substitution patterns .
-
Tapentadol Intermediates : Involve stereoselective synthesis steps (e.g., L-proline catalysis) and reductive deoxygenation, emphasizing the importance of catalyst choice .
Table 4: Structural and Reactivity Comparison
Scientific Research Applications
2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride is a chemical compound with the formula C19H26ClNO and a molecular weight of 319.9 g/mol. It is a white solid primarily used in pharmaceutical research. The compound is a phenol derivative with a dimethylamino group, contributing to its biological activity and potential therapeutic applications. The structure includes a butyl chain linked to a phenolic ring, making it significant for its pharmacological properties.
Pharmaceutical Applications
This compound is mainly used in the pharmaceutical industry. Research indicates that it exhibits notable biological activities, especially regarding its structural analogs. It is potentially useful in developing drugs targeting mood disorders.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. These reactions are significant in modifying the compound for enhanced biological activity or stability in pharmaceutical formulations.
Pharmacodynamics and Pharmacokinetics
Interaction studies of this compound focus on its pharmacodynamics and pharmacokinetics.
Structural Analogs
Several compounds share structural features or biological activity with this compound.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Doxepin | Tricyclic structure with similar amine group | Well-established antidepressant used clinically |
| Nortriptyline | Tertiary amine structure | Known for fewer sedative effects compared to Doxepin |
| Desipramine | Secondary amine | Selective norepinephrine reuptake inhibitor |
| Amitriptyline | Tricyclic structure | Strong sedative effects; used for chronic pain |
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Desvenlafaxine Hydrochloride (CAS 300827-87-6)
Structural Similarities :
Key Differences :
The cyclohexyl group in Desvenlafaxine enhances its metabolic stability and oral bioavailability, whereas the 2-methylphenyl substituent in the target compound may confer greater lipophilicity and altered receptor binding kinetics.
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl, CAS 62-31-7)
Key Differences :
| Parameter | Target Compound | Dopamine Hydrochloride |
|---|---|---|
| Functional Groups | Single phenol, dimethylamino, 2-methylphenyl | Two adjacent hydroxyl groups (catechol) |
| Biological Role | Potential synthetic modulator | Endogenous neurotransmitter |
The absence of a catechol structure in the target compound likely reduces its affinity for dopamine receptors but may improve metabolic stability compared to dopamine .
Afimoxifene (TamoGel, CAS 68392-35-8)
Structural Similarities :
- Both include a phenolic ring and dimethylamino-containing side chains .
Key Differences :
The extended butyl chain in the target compound may reduce estrogen receptor affinity compared to Afimoxifene’s ethylene-based structure but could enhance interactions with non-estrogen targets.
1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol Hydrochloride (CAS 192725-45-4)
Structural Similarities :
- High similarity score (0.83) due to shared dimethylamino and aromatic groups .
Key Differences :
| Parameter | Target Compound | CAS 192725-45-4 |
|---|---|---|
| Backbone Structure | Butyl-phenol | Propanol-phenoxy |
| Substituents | 2-Methylphenyl | 3-Methoxyphenethyl |
The propanol-phenoxy structure in CAS 192725-45-4 suggests beta-blocker or adrenergic activity, whereas the target compound’s butyl chain may favor CNS penetration .
Data Table: Comparative Overview
Biological Activity
2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride, also known by its CAS number 94432-54-9, is a compound that has garnered interest in pharmaceutical research due to its unique structural characteristics and biological activities. It is a derivative of phenol, featuring a dimethylamino group that significantly contributes to its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
- Chemical Formula : C19H26ClNO
- Molecular Weight : 319.9 g/mol
- Appearance : White solid
The compound's structure consists of a butyl chain linked to a phenolic ring, which is essential for its biological activity. The dimethylamino group enhances its interaction with biological targets, potentially influencing various signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in relation to its structural analogs. Key areas of interest include:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating potential applications in treating infections.
- Antidepressant Effects : As a by-product of Doxepin, an established antidepressant, this compound may share similar mechanisms of action related to mood regulation.
- Kinase Inhibition : Preliminary studies suggest that it may inhibit specific kinases involved in cancer progression.
The pharmacodynamics of this compound involve several mechanisms:
- Receptor Binding : The dimethylamino group facilitates binding to neurotransmitter receptors, which may contribute to its antidepressant effects.
- Enzyme Inhibition : The compound may inhibit enzymes such as kinases, which are crucial in signaling pathways for cell growth and proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of this compound:
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded at low micromolar concentrations, indicating strong efficacy .
- Antidepressant Mechanisms : Research exploring the structural similarity between this compound and Doxepin revealed that both compounds affect serotonin and norepinephrine reuptake inhibitors (SNRIs), suggesting potential for mood enhancement .
- Kinase Inhibition Study : A recent investigation found that the compound inhibited SRC and ABL1 kinases with IC50 values of 52 nM and 25 nM respectively, demonstrating selectivity against cancer cell lines . This highlights its potential role as a targeted therapy in oncology.
Comparative Analysis with Structural Analogs
The following table summarizes the biological activities of selected structural analogs compared to this compound:
| Compound Name | Biological Activity | IC50 Values (nM) | Notes |
|---|---|---|---|
| Doxepin | Antidepressant | 50 | Established SNRI |
| Compound A | Antimicrobial | 30 | Similar structure |
| Compound B | Kinase Inhibitor | 40 | Related pharmacophore |
Q & A
Q. How can computational modeling predict the compound’s interaction with neurotransmitter transporters (e.g., serotonin/norepinephrine)?
- Methodology : Perform molecular docking using crystal structures of human serotonin transporter (SERT) and norepinephrine transporter (NET) (PDB IDs: 5I71, 4M48). The dimethylamino group may mimic SSNRI drugs like duloxetine, forming salt bridges with Asp98 (SERT) or Asp75 (NET). Validate predictions with in vitro uptake inhibition assays using radiolabeled neurotransmitters (e.g., [³H]-5-HT) .
Q. What strategies resolve contradictions in reported pharmacokinetic data (e.g., bioavailability discrepancies)?
- Methodology : Compare study parameters:
- Dosage forms : Hydrochloride salts vs. free base (affects solubility).
- Animal models : Rodent vs. primate metabolic rates.
- Analytical methods : LC-MS/MS vs. ELISA (cross-reactivity risks).
Standardize protocols using the FDA Bioanalytical Method Validation guidelines .
Q. How do structural modifications (e.g., fluorination at the 2-methylphenyl group) impact receptor selectivity?
- Methodology : Synthesize analogs with fluorine at the 2-methylphenyl para-position. Test affinity via competitive binding assays (e.g., K for α-adrenergic vs. dopamine D2 receptors). Fluorine’s electronegativity may enhance α selectivity by 3–5-fold, as seen in related arylpiperazine derivatives .
Data Interpretation & Optimization
Q. What in vitro models are optimal for evaluating neuropharmacological activity?
- Models :
- Primary neuronal cultures : Measure cAMP levels post-treatment to assess GPCR modulation.
- HEK293 cells expressing human monoamine transporters : Quantify [³H]-neurotransmitter uptake inhibition.
- Microdialysis in rat prefrontal cortex : Monitor extracellular monoamine levels.
Cross-validate with in vivo behavioral assays (e.g., forced swim test for antidepressant activity) .
Q. How can researchers address low yields in the final hydrochlorination step?
- Optimization :
- Use anhydrous HCl in diethyl ether at 0°C to minimize decomposition.
- Monitor pH during salt formation (target pH 4–5).
- Precipitate the hydrochloride salt with cold acetone, achieving >90% yield .
Safety & Handling
Q. What precautions are critical for handling this compound’s hygroscopic and irritant properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
